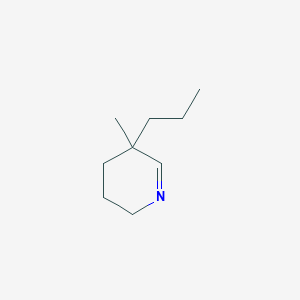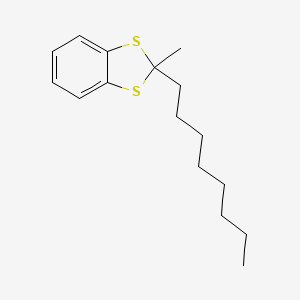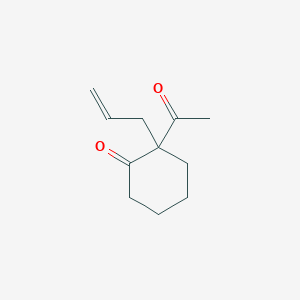
Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-acetyl-2-(2-propenyl)- is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexanone, featuring an acetyl group and a propenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-acetyl-2-(2-propenyl)- can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone. For instance, cyclohexanone can be reacted with acetic anhydride in the presence of a catalyst such as pyrrolidine and p-toluenesulfonic acid. The reaction is typically carried out in toluene under reflux conditions, using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
Industrial production of cyclohexanone derivatives often involves similar acetylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-acetyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-acetyl-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-acetyl-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The acetyl and propenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: A closely related compound with similar chemical properties but lacking the propenyl group.
Cyclohexanone: The parent compound, which serves as a starting material for various derivatives.
2-Propenylcyclohexanone: Another derivative with a propenyl group but different substitution patterns.
Uniqueness
Cyclohexanone, 2-acetyl-2-(2-propenyl)- is unique due to the presence of both acetyl and propenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration.
Properties
CAS No. |
67679-11-2 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-acetyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3 |
InChI Key |
TUQLVPINSFVPOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
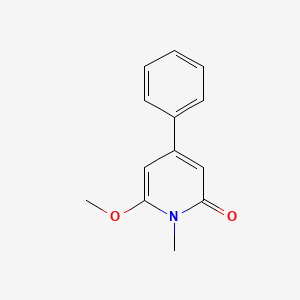
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
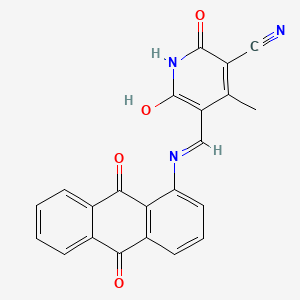
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
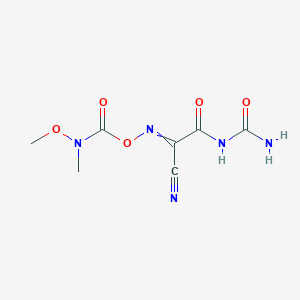
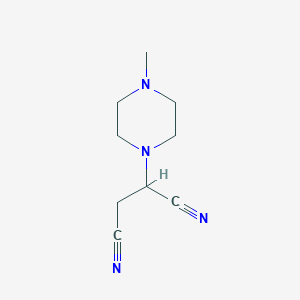

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
